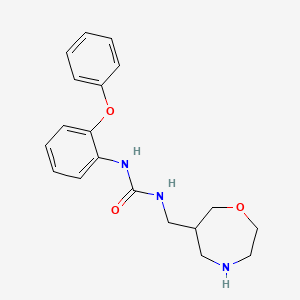
(Z)-1-(BENZYLCARBAMOYL)-N-(4-BROMOPHENYL)METHANECARBONIMIDOYL CYANIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-(BENZYLCARBAMOYL)-N-(4-BROMOPHENYL)METHANECARBONIMIDOYL CYANIDE is a complex organic compound characterized by its unique structural features This compound contains a benzylcarbamoyl group, a bromophenyl group, and a methanecarbonimidoyl cyanide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(BENZYLCARBAMOYL)-N-(4-BROMOPHENYL)METHANECARBONIMIDOYL CYANIDE typically involves multi-step organic reactions. One common approach is the reaction of benzyl isocyanate with 4-bromobenzylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with cyanogen bromide to yield the final compound. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1-(BENZYLCARBAMOYL)-N-(4-BROMOPHENYL)METHANECARBONIMIDOYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-1-(BENZYLCARBAMOYL)-N-(4-BROMOPHENYL)METHANECARBONIMIDOYL CYANIDE is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it valuable in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, particularly those involving bromophenyl derivatives.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (Z)-1-(BENZYLCARBAMOYL)-N-(4-BROMOPHENYL)METHANECARBONIMIDOYL CYANIDE involves its interaction with specific molecular targets. The benzylcarbamoyl group can form hydrogen bonds with target molecules, while the bromophenyl group can participate in π-π interactions. These interactions facilitate the binding of the compound to its molecular targets, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromophenyl isocyanate
- Benzyl isocyanate
- Cyanogen bromide
Uniqueness
(Z)-1-(BENZYLCARBAMOYL)-N-(4-BROMOPHENYL)METHANECARBONIMIDOYL CYANIDE is unique due to its combination of functional groups, which confer distinct reactivity and binding properties. Unlike similar compounds, it can participate in a wider range of chemical reactions and form more stable complexes with target molecules.
Eigenschaften
IUPAC Name |
(1Z)-2-(benzylamino)-N-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3/c19-15-8-6-14(7-9-15)17(23)12-25-22-16(10-20)18(24)21-11-13-4-2-1-3-5-13/h1-9H,11-12H2,(H,21,24)/b22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUZUXFEXGSJCL-JWGURIENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=NOCC(=O)C2=CC=C(C=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=N\OCC(=O)C2=CC=C(C=C2)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4aS*,8aS*)-2-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B5300535.png)

![N-(5-chloro-2-pyridinyl)-2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300551.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5300553.png)
![(3S)-1-[7-(3-furoyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-ol](/img/structure/B5300561.png)
![(1R,2S)-N-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]-2-propylcyclopropane-1-carboxamide](/img/structure/B5300562.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(5-isopropyl-4-pyrimidinyl)-N-methyl-3-piperidinamine](/img/structure/B5300567.png)
![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300576.png)
![5-amino-6-[(E)-(2-methylindol-3-ylidene)methyl]-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5300584.png)
![methyl 2-[(5E)-5-[(3-ethoxy-4-phenylmethoxy-5-prop-2-enylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5300587.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5300596.png)
![N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5300603.png)

![{(1S)-1-(1H-imidazol-4-ylmethyl)-2-oxo-2-[4-(1-pyrrolidinyl)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]ethyl}amine dihydrochloride](/img/structure/B5300628.png)
